4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride
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Overview
Description
4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride is a chemical compound with the molecular formula C₆H₇ClN₂O₃ and a molecular weight of 190.58 g/mol . It is a derivative of piperazine and is characterized by the presence of a carbonyl chloride group attached to a 4-methyl-2,3-dioxopiperazine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride typically involves the reaction of 4-methyl-2,3-dioxopiperazine with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like methylene chloride at low temperatures (0-5°C) to prevent decomposition and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-methyl-2,3-dioxopiperazine and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Methylene chloride, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Major Products
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Scientific Research Applications
4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbonyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with amines, alcohols, and thiols, respectively . This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: Similar structure but with an ethyl group instead of a methyl group.
4-Methyl-2,3-dioxopiperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride is unique due to its specific reactivity with nucleophiles, making it a versatile reagent in organic synthesis. Its ability to form stable covalent bonds with various functional groups allows for the creation of diverse chemical structures and modifications .
Properties
CAS No. |
59702-98-6 |
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Molecular Formula |
C6H7ClN2O3 |
Molecular Weight |
190.58 g/mol |
IUPAC Name |
4-methyl-2,3-dioxopiperazine-1-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3/c1-8-2-3-9(6(7)12)5(11)4(8)10/h2-3H2,1H3 |
InChI Key |
RANJXJOEOQZRIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(=O)C1=O)C(=O)Cl |
Origin of Product |
United States |
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